ethyl 2-(2-((1-(2-(2,4-dichlorobenzamido)ethyl)-1H-indol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 2-(2-((1-(2-(2,4-dichlorobenzamido)ethyl)-1H-indol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C31H31Cl2N3O4S2 and its molecular weight is 644.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of action
Compounds with an indole nucleus, like the one in your compound, are known to bind with high affinity to multiple receptors, which can lead to various biological effects .
Mode of action
The interaction of these compounds with their targets can lead to changes in the activity of the target, which can result in various biological outcomes .
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. Indole derivatives have been found to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biological Activity
Ethyl 2-(2-((1-(2-(2,4-dichlorobenzamido)ethyl)-1H-indol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, as well as its mechanisms of action.
Chemical Structure and Properties
The compound features a unique structure that includes:
- Indole and thiophene rings : Known for their biological activity.
- Dichlorobenzamide moiety : Implicated in various pharmacological effects.
This structural complexity suggests a multifaceted mechanism of action which warrants detailed investigation.
Antimicrobial Activity
Research has shown that derivatives of similar compounds exhibit significant antibacterial and antifungal activities. For instance:
- Antibacterial Testing : Compounds similar to this compound were tested against various pathogens including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.
- Results : Certain derivatives demonstrated strong inhibitory effects against these microorganisms, indicating potential as novel antimicrobial agents .
Microorganism | Activity Observed |
---|---|
Escherichia coli | Significant |
Staphylococcus aureus | Moderate |
Pseudomonas aeruginosa | Significant |
Candida albicans | Moderate |
Anticancer Activity
The anticancer properties of the compound have also been explored. Studies indicate that similar indole derivatives can exhibit selective cytotoxicity against various cancer cell lines:
- Cell Lines Tested : Commonly used lines include HCT-116 (colon cancer), A549 (lung cancer), and MCF-7 (breast cancer).
- Mechanism of Action : The anticancer activity is believed to involve direct interaction with tumor cell DNA, leading to cell cycle arrest in the S and G2/M phases .
Case Studies
- Study on HCT-116 Cells :
- IC50 Values : The compound showed IC50 values ranging from 7.1 to 11.9 µM against HCT-116 cells.
- Selectivity Index (SI) : Compounds exhibited high selectivity with SI values greater than 2.74, indicating lower toxicity to normal cells compared to cancer cells.
Compound | IC50 (µM) | Selectivity Index |
---|---|---|
4g | 7.1 | 13 |
4a | 10.5 | 9.7 |
4c | 11.9 | 2.4 |
The mechanisms underlying the biological activities of this compound include:
Properties
IUPAC Name |
ethyl 2-[[2-[1-[2-[(2,4-dichlorobenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31Cl2N3O4S2/c1-2-40-31(39)28-22-9-4-3-5-11-25(22)42-30(28)35-27(37)18-41-26-17-36(24-10-7-6-8-21(24)26)15-14-34-29(38)20-13-12-19(32)16-23(20)33/h6-8,10,12-13,16-17H,2-5,9,11,14-15,18H2,1H3,(H,34,38)(H,35,37) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDZWEZJMLGXTHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CSC3=CN(C4=CC=CC=C43)CCNC(=O)C5=C(C=C(C=C5)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31Cl2N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
644.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.